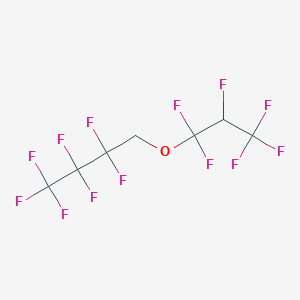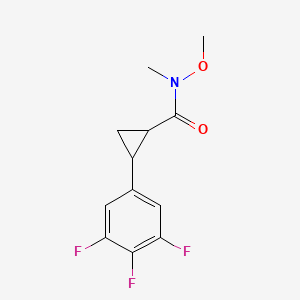
N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide
Vue d'ensemble
Description
“N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide” is a chemical compound with the CAS Number: 1803609-46-2 . It has a molecular weight of 259.22 and a molecular formula of C12H12F3NO2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO2/c1-16(18-2)12(17)8-5-7(8)6-3-9(13)11(15)10(14)4-6/h3-4,7-8H,5H2,1-2H3 . This indicates that the molecule consists of a cyclopropane ring with a carboxamide group and a trifluorophenyl group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.22 . It is a powder and is typically stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation. Its structure, characterized by borate and sulfonamide groups, allows for a variety of transformations in synthetic chemistry. For instance, it can be used to synthesize more complex molecules with pharmaceutical applications .
Drug Development
Due to its structural features, this compound can play a role in the development of new drugs. It can be used to create boronic acid compounds, which are crucial in drug synthesis for protecting diols or in asymmetric synthesis of amino acids and in coupling reactions like Suzuki coupling .
Enzyme Inhibition
Boronic acid compounds derived from this molecule can act as enzyme inhibitors. This is particularly relevant in the development of treatments for diseases where enzyme activity is a key factor, such as certain cancers or microbial infections .
Diagnostic Agents
The compound’s derivatives can be utilized as fluorescent probes for identifying various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is significant in both biological research and medical diagnostics .
Stimulus-Responsive Drug Carriers
The borate ester bonds present in derivatives of this compound are used in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to control the release of drugs, which is a critical aspect of targeted drug delivery systems .
Antiviral and Antimicrobial Research
Indole derivatives, which can be synthesized from this compound, have shown a wide range of biological activities, including antiviral and antimicrobial properties. These derivatives are valuable in the research and development of new treatments for infectious diseases .
Propriétés
IUPAC Name |
N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-16(18-2)12(17)8-5-7(8)6-3-9(13)11(15)10(14)4-6/h3-4,7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUUDYUQSVIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC(=C(C(=C2)F)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



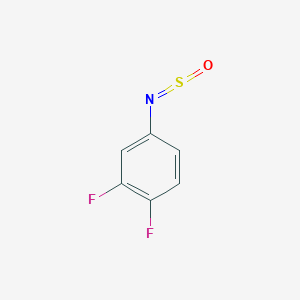
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
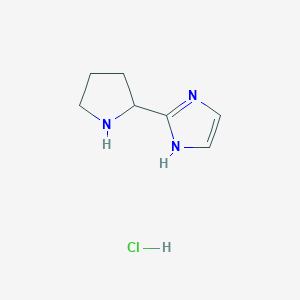
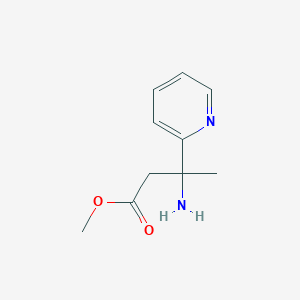
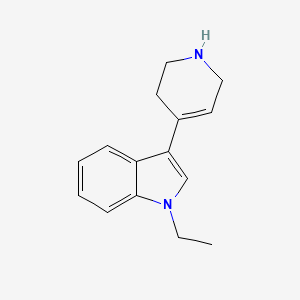
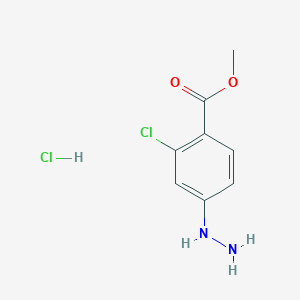
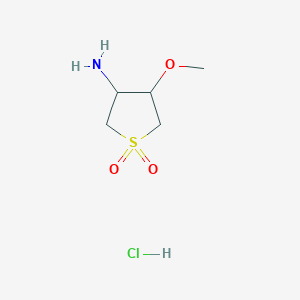
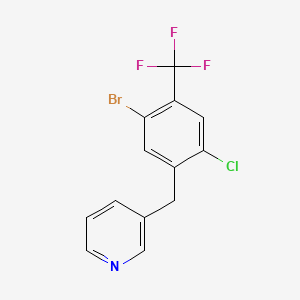
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
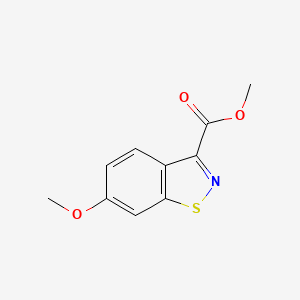

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
